molecular formula C24H19P B081920 2-(Diphenylphosphino)biphenyl CAS No. 13885-09-1

2-(Diphenylphosphino)biphenyl

Cat. No. B081920
CAS RN: 13885-09-1
M. Wt: 338.4 g/mol
InChI Key: FNCQSSIMHQVKGF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Diphenylphosphino)biphenyl derivatives involves several key strategies, including one-pot procedures and the use of coupling reactions catalyzed by metal complexes. A notable method includes the lithiation of parent heterocycles followed by reaction with dichlorophenylphosphine, showcasing the versatility and adaptability of synthetic approaches to create these compounds (Wong, Ortgies, & Forgione, 2012).

Molecular Structure Analysis

The molecular structure of this compound complexes has been elucidated through various techniques, including single-crystal X-ray diffraction. These studies reveal that the phosphine ligands can adopt specific orientations relative to the metal center, influencing the overall geometry and electronic properties of the complexes. The coordination environment and the ligand's ability to adopt cis or trans configurations play significant roles in determining the reactivity and catalytic properties of these complexes.

Chemical Reactions and Properties

This compound compounds participate in a range of chemical reactions, forming complexes with different metals. These reactions often lead to catalytically active species that facilitate various transformations, including alkene hydrocarboxylation and cross-coupling reactions. The phosphine ligands' electronic and steric properties significantly influence the selectivity and efficiency of these catalytic processes (Dyer, Fawcett, & Hanton, 2005).

Scientific Research Applications

  • Heck Coupling Reactions : 2-Diphenylphosphino-2′-methylbiphenyl, a biphenyl-based phosphine, has been effective as a ligand in palladium-catalyzed terminal arylation of 1,1-disubstituted olefins with aryl bromides. This process is utilized in Heck coupling reactions (Nadri, Joshaghani, & Rafiee, 2009).

  • Torsional Barrier Determination : The activation barrier to axial torsion in 2,2'-bis(diphenylphosphino)biphenyl has been calculated to be around 22 kcal/mol, indicating that even if pure enantiomers could be obtained, they would rapidly racemize at or above 25°C (Desponds & Schlosser, 1996).

  • Cross-Coupling Reactions : 2-(Diphenylphosphino)-2′-(N,N-dimethylamino)-biphenyl (Ph-Davephos) is used as a ligand in various cross-coupling reactions. It's synthesized via a four-step process from 2-bromo-iodobenzene with an overall yield of 43% and is typically supplied as a white powder (Wong, Ortgies, & Forgione, 2012).

  • Synthesis of Functionalized Cyclohexanols : A bifunctional phosphine catalyst, 2′-(diphenylphosphino)biphenyl-2-ol, was used in the synthesis of highly functionalized cyclohexanols through a cascade Michael–Henry reaction. This method offers advantages like mild conditions, high diastereoselectivity, and a wide substrate scope (Wang, Yuan, Zheng, & Shi, 2012).

  • Formation of Allyl Complexes of Palladium : New allyl complexes of palladium with atropisomeric ligands, including 2-(diphenylphosphino)-2‘-(dimethylamino)biphenyl, have been prepared and structurally characterized. Their dynamic behavior and structural characteristics in solution were elucidated using NMR techniques (Faller & Sarantopoulos, 2004).

  • Hydroformylation : Diphosphines like 2,2'-bis[(diphenylphosphino)methyl]1,1'-biphenyl have been used as ligands in rhodium-catalyzed hydroformylation. The size of the natural bite angle of chelating diphosphines influences the regioselectivity for the formation of straight-chain aldehydes (Casey et al., 1992).

Safety and Hazards

“2-(Diphenylphosphino)biphenyl” can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If in eyes, rinse cautiously with water for several minutes. If skin irritation occurs, get medical advice or attention .

properties

IUPAC Name

diphenyl-(2-phenylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19P/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCQSSIMHQVKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514265
Record name ([1,1'-Biphenyl]-2-yl)(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13885-09-1
Record name ([1,1'-Biphenyl]-2-yl)(diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Diphenylphosphino)biphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-(Diphenylphosphino)biphenyl (dppbp) interact with metal ions, and what are the resulting properties?

A1: this compound acts as a bidentate phosphine ligand, meaning it can donate two electron pairs to a metal ion, forming a stable ring structure. [, ] This interaction leads to the formation of coordination complexes with interesting photophysical and electrochemical properties. For instance, when dppbp coordinates with copper(I) halide, the resulting complexes exhibit green photoluminescence with microsecond lifetimes. [] This luminescence originates from a metal-to-ligand charge transfer (MLCT) transition. []

Q2: What is the structural characterization of this compound, and what spectroscopic data is available?

A2: While the provided abstracts do not delve into the specific spectroscopic data of dppbp itself, they highlight its use in characterizing the synthesized complexes. Techniques like X-ray crystallography are employed to determine the molecular structures of the resulting complexes, revealing the coordination geometry around the metal center and the spatial arrangement of dppbp. [, ] Additionally, spectroscopic methods like UV-Vis and photoluminescence spectroscopy are used to study the electronic transitions within the complexes, offering insights into their light absorption and emission properties. []

Q3: Can you explain the catalytic properties and applications of complexes containing this compound?

A3: While the provided research doesn't focus on the catalytic applications of dppbp-containing complexes, it's worth noting that phosphine ligands, in general, are widely used in transition metal catalysis. [] They can influence the reactivity and selectivity of metal catalysts by modulating the electronic and steric environment around the metal center. Further research exploring the catalytic potential of dppbp-containing complexes could be promising, particularly in areas like asymmetric catalysis, where chiral phosphine ligands are highly sought after.

Q4: What are the known applications of this compound in materials science?

A5: The research highlights the potential of dppbp-containing copper(I) halide complexes as emissive materials. [] Their microsecond lifetimes and green emission make them attractive candidates for applications in organic light-emitting diodes (OLEDs). [] Furthermore, the good thermal stability observed for these complexes is crucial for practical applications in electronic devices. []

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